
4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride
Overview
Description
4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C12H6ClF3OS . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride is characterized by a thiophene ring substituted with a phenyl group at the 4-position and a trifluoromethyl group at the 5-position . The carbonyl chloride functional group is attached to the 2-position of the thiophene ring .Scientific Research Applications
Organic Electronics and Semiconductors
Thiophene derivatives are pivotal in the development of organic electronics, particularly as semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis and characterization of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups have demonstrated their utility as n-type semiconductors, showcasing carrier mobilities significant for electronic applications (Facchetti et al., 2004). This research underscores the potential of thiophene derivatives in creating high-performance electronic devices.
Advanced Materials
The structural versatility of thiophene derivatives enables the creation of advanced materials with tailored properties. Covalent organic frameworks (COFs) incorporating thiophene units have been synthesized, yielding highly crystalline, chemically, and thermally stable materials with permanent porosity (Uribe-Romo et al., 2011). Such materials are promising for gas storage, separation technologies, and catalysis.
Synthetic Chemistry
In synthetic chemistry, thiophene derivatives serve as key intermediates for constructing complex molecules. The investigation into the rotational isomerism of thiophen- and furan-2-carbonyl halides highlights the intricacies of molecular structure affecting the physical and chemical properties of these compounds, relevant for designing synthesis pathways with desired outcomes (Chadwick et al., 1976).
Photophysical Properties
The photophysical properties of thiophene derivatives, including their ability to undergo charge transfer and emit light, make them suitable for optoelectronic applications. Studies on substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, which share structural motifs with thiophene derivatives, indicate the potential for developing novel photoluminescent materials (Yang et al., 2004).
properties
IUPAC Name |
4-phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3OS/c13-11(17)9-6-8(7-4-2-1-3-5-7)10(18-9)12(14,15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBBSNNRGFMNHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428247 | |
| Record name | 4-phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride | |
CAS RN |
208108-75-2 | |
| Record name | 4-phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



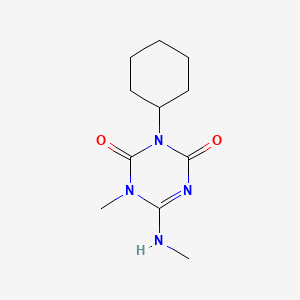



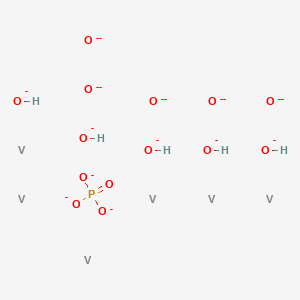
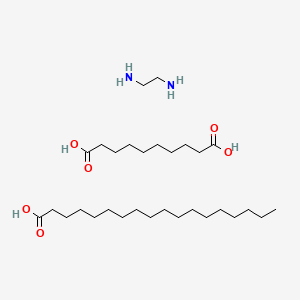
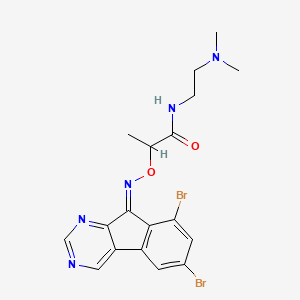

![Benzo[a]pyrene-7-d](/img/structure/B1624090.png)
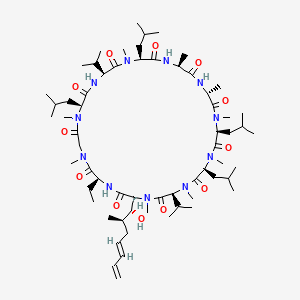


![Methyl 3-(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propanoate](/img/structure/B1624097.png)
